2-Methyl-5-propionylbenzoic acid
Description
2-Methyl-5-propionylbenzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the 2-position and a propionyl group (CH₂CH₂CO-) at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. The compound exhibits typical carboxylic acid properties, such as acidity (pKa ≈ 4.2–4.8) and solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-methyl-5-propanoylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
TYCSWITVJLMGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-methyl-5-propionylbenzoic acid with analogous benzoic acid derivatives and related aromatic compounds, focusing on structural features, physicochemical properties, and functional group reactivity.
2-Phenylthio-5-propionylphenylacetic Acid ()
- Structure : Contains a phenylthio (-SPh) group at the 2-position and a propionyl group at the 5-position, with an acetic acid side chain.
- Key Differences :
- The phenylthio group introduces sulfur-based electron-withdrawing effects, increasing acidity compared to the methyl group in this compound.
- The acetic acid side chain (CH₂COOH) adds steric bulk and hydrogen-bonding capacity, altering solubility (e.g., higher solubility in water).
- Applications: Likely used in organosulfur chemistry or as a ligand in metal catalysis due to the thioether moiety .
Methyl 2-Hydroxy-3-Methoxy-5-prop-2-enylbenzoate ()
- Structure : Features a methyl ester, hydroxyl (-OH), methoxy (-OMe), and propenyl (-CH₂CH=CH₂) substituents.
- Key Differences: The ester group (COOCH₃) reduces acidity (pKa ≈ 8–10) compared to the carboxylic acid in this compound.
- Applications : Common in flavor/fragrance industries or polymer precursors due to its unsaturated hydrocarbon chain .
2-(2-Methylpropoxycarbonyl)benzoic Acid ()
- Structure : Combines a benzoic acid core with a branched ester (2-methylpropoxycarbonyl) at the 2-position.
- Key Differences :
- The bulky ester group decreases solubility in polar solvents but enhances lipophilicity, making it suitable for lipid-based formulations.
- Reduced hydrogen-bonding capacity compared to this compound.
- Applications: Potential use in prodrug design or hydrophobic coatings .
Data Table: Comparative Analysis
| Compound | Substituents | Molecular Formula | Key Functional Groups | Solubility (Polar Solvents) | Acidity (pKa) |
|---|---|---|---|---|---|
| This compound | 2-CH₃, 5-CH₂CH₂CO | C₁₁H₁₂O₃ | Carboxylic acid, ketone | Moderate (ethanol/DMSO) | 4.2–4.8 |
| 2-Phenylthio-5-propionylphenylacetic acid | 2-SPh, 5-CH₂CH₂CO, CH₂COOH | C₁₇H₁₆O₃S | Carboxylic acid, thioether | High (water/ethanol) | ~3.9 |
| Methyl 2-hydroxy-3-methoxy-5-prop-2-enylbenzoate | 2-OH, 3-OMe, 5-CH₂CH=CH₂, COOCH₃ | C₁₃H₁₄O₅ | Ester, hydroxyl, alkene | Low (chloroform/acetone) | ~8.5 |
| 2-(2-Methylpropoxycarbonyl)benzoic acid | 2-(CH(CH₂)₂OCO) | C₁₂H₁₄O₄ | Carboxylic acid, branched ester | Low (hexane/ether) | ~4.5 |
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